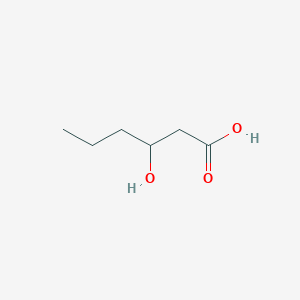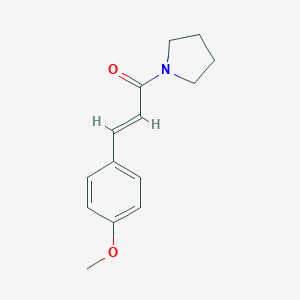
Piperlotine A
Vue d'ensemble
Description
Piperlotine A is an alkaloid isolated from Piper lolot, with potent antiplatelet aggregation activity . It is used for research purposes .
Synthesis Analysis
While there are diverse methods of synthesis reported for piperlotines, they often involve the use of catalysts, hazardous reagents, anhydrous media, or coupling reagents . The synthetic products have potential research and development risk .Molecular Structure Analysis
The molecular weight of Piperlotine A is 231.29 and its formula is C14H17NO2 . The structure of Piperlotine A includes 35 bonds in total, 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether .Physical And Chemical Properties Analysis
Piperlotine A has a molecular weight of 231.29 and its formula is C14H17NO2 . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Antiplatelet Aggregatory Activity
Piperlotine A, derived from the methanolic extract of Piper lolot, has shown potent inhibitory activity on platelet aggregation induced by arachidonic acid (AA) and platelet activating factor (PAF) . This suggests that Piperlotine A could be used in the treatment or prevention of diseases related to platelet aggregation, such as thrombosis and atherosclerosis .
Anti-inflammatory Activity
Piperlotine A has been found to exhibit anti-inflammatory activity . This suggests that it could be used in the treatment of inflammatory conditions, such as arthritis, inflammatory bowel disease, and asthma .
Antibacterial Activity
Piperlotine A has been found to have antibacterial properties . This suggests that it could be used in the development of new antibacterial drugs .
Cytotoxic Agents
Piperlotine A has been found to have cytotoxic properties . This suggests that it could be used in the development of new anticancer drugs .
Anticoagulant Activity
Piperlotine A has been found to have anticoagulant properties . This suggests that it could be used in the treatment or prevention of blood clotting disorders .
Potential Applications in Medicinal Chemistry
Given its wide range of biological activities, Piperlotine A has potential applications in medicinal chemistry . It could be used as a lead compound in the development of new drugs for various diseases .
Mécanisme D'action
Target of Action
Piperlotine A, an alkaloid isolated from Piper lolot, primarily targets platelet aggregation . It has shown inhibition of Mycobacterium tuberculosis in an in vitro assay .
Mode of Action
It is known to exhibit potent antiplatelet aggregation activity . This suggests that it may interact with specific receptors or enzymes involved in the platelet aggregation process, thereby inhibiting this process.
Biochemical Pathways
Piperlotine A affects the biochemical pathway involved in platelet aggregation. The compound has shown potent inhibitory activity on platelet aggregation induced by arachidonic acid (AA) and platelet activating factor (PAF) . These are key components in the biochemical pathway of platelet aggregation, suggesting that Piperlotine A may interfere with these components to exert its antiplatelet effects.
Result of Action
The primary result of Piperlotine A’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation, which may be beneficial in conditions where excessive clotting is a problem.
Orientations Futures
While specific future directions for Piperlotine A are not mentioned in the search results, Piper species in general have high potential for future utilization . Research on this plant group is still in a nascent stage, with the primary focus being on its medicinal importance and natural product chemistry . Its distribution, natural history, ecology, evolution, and systematics remain less explored . Lack of such knowledge will impede the ongoing conservation effort and may affect the sustainable utilization of this valuable plant resource .
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEDISZKFNNREA-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



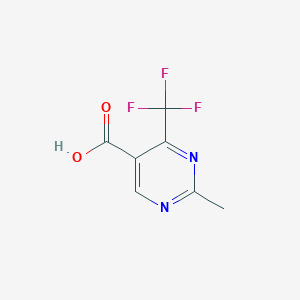
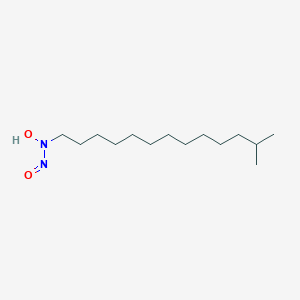
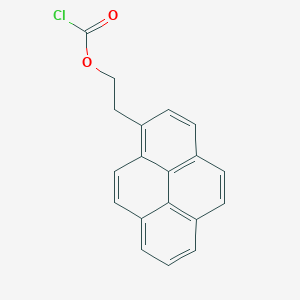
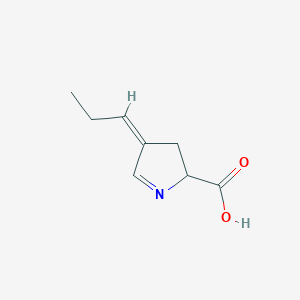
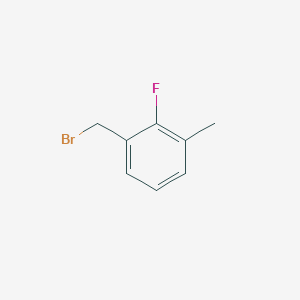
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
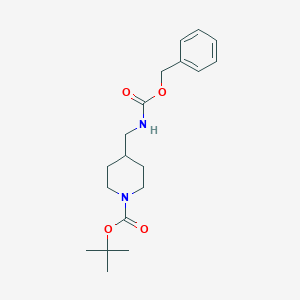
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)

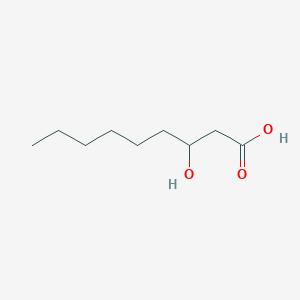
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)


